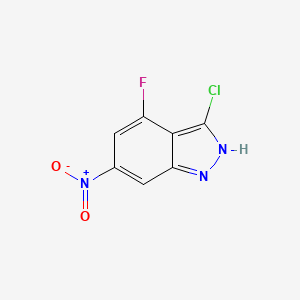

3-Chloro-4-fluoro-6-nitro-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

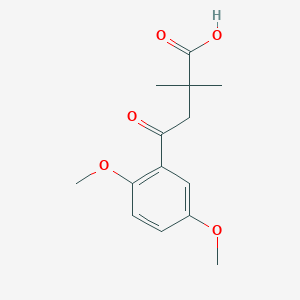

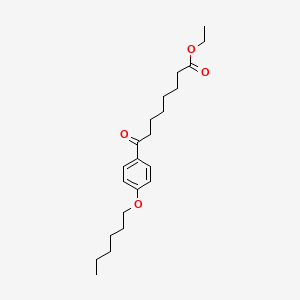

3-Chloro-4-fluoro-6-nitro-1H-indazole is a chemical compound with the molecular formula C7H3ClFN3O2 . It is a derivative of indazole, a heterocyclic compound that is widely used in medicinal chemistry .

Synthesis Analysis

The synthesis of indazole derivatives, including 3-Chloro-4-fluoro-6-nitro-1H-indazole, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . A study has presented a new practical synthesis of 1H-indazole, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis

The molecular structure of 3-Chloro-4-fluoro-6-nitro-1H-indazole consists of a six-membered benzene ring fused with a five-membered nitrogenous ring . The benzene ring is substituted with chlorine, fluorine, and nitro groups .Chemical Reactions Analysis

Indazole derivatives, including 3-Chloro-4-fluoro-6-nitro-1H-indazole, can undergo various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-4-fluoro-6-nitro-1H-indazole include a molecular weight of 215.57 . More specific properties such as melting point, boiling point, and density were not found in the retrieved papers.科学的研究の応用

Synthesis and Biological Importance

3-Chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones, derived from 6-nitro-1H-indazole, show significant antibacterial, antifungal, and antitubercular activities. This includes their anti-inflammatory activity in vivo, demonstrating a broad spectrum of biological importance (Samadhiya, Sharma, Srivastava, & Srivastava, 2012).

Chemical Reaction Studies

A study focused on the reaction of NH-indazoles with 1-fluoro-2,4-dinitrobenzene revealed the formation of benzotriazole-N-oxides, expanding the understanding of chemical reactions involving indazoles (Alkorta et al., 2013).

Molecular Structure Analysis

The molecular structure of 3-chloro-1-methyl-5-nitro-1H-indazole was analyzed, providing insights into its planar structure and intermolecular interactions, crucial for understanding its chemical properties (Kouakou et al., 2015).

Antileishmanial Activity

Novel derivatives of 3-chloro-6-nitro-1H-indazole exhibit promising antileishmanial activity. This includes their potent inhibition of Leishmania major growth, demonstrating their potential as therapeutic agents (Abdelahi et al., 2021).

Crystallography and Chemical Analysis

Studies on crystallography and chemical analysis of 1H-indazole derivatives have provided deep insights into their molecular structures and intermolecular interactions, aiding in the development of new chemical entities (Gzella & Wrzeciono, 2001).

Quantum Mechanical Calculations

Research involving quantum mechanical calculations of 1,2,4-triazole derivatives, including fluoro and chloro variants, has been instrumental in understanding their molecular interactions and properties (Shukla et al., 2014).

Nucleophilic Substitution Studies

The study of nucleophilic substitution in 4,6-dinitro-1-phenyl-1H-indazole has contributed to understanding the regiospecificity of such reactions in indazole derivatives (Starosotnikov et al., 2004).

Synthesis and Antibacterial Activities

The synthesis of new 8-chloro-3-alkyl-3H-pyrazolo[4,3-a]acridine-11-carbonitriles from alkylated nitro derivatives of indazole and their potent antibacterial activities highlight the therapeutic potential of these compounds (Rahmani, Pordel, & Davoodnia, 2014).

Davis-Beirut Reaction in Heterocycle Synthesis

The Davis-Beirut reaction has been utilized for the construction of 2H-indazoles and their derivatives, revealing a versatile method for synthesizing a variety of indazole-based compounds (Zhu, Haddadin, & Kurth, 2019).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-chloro-4-fluoro-6-nitro-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFN3O2/c8-7-6-4(9)1-3(12(13)14)2-5(6)10-11-7/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETKCEGRFLRGPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-fluoro-6-nitro-1H-indazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。